molecular formula C8H17N B8186400 (1S,2R)-N,2-dimethylcyclohexan-1-amine

(1S,2R)-N,2-dimethylcyclohexan-1-amine

Cat. No.: B8186400
M. Wt: 127.23 g/mol
InChI Key: HMDSHIZGTPRJHT-SFYZADRCSA-N
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Description

(1S,2R)-N,2-dimethylcyclohexan-1-amine is a chiral amine compound characterized by its specific stereochemistry. The compound’s structure includes a cyclohexane ring with a methyl group and an amine group attached to it. The stereochemistry is denoted by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-N,2-dimethylcyclohexan-1-amine typically involves the resolution of racemic mixtures or enantioselective synthesis. One common method is the enantioselective reduction of the corresponding ketone using chiral catalysts or reagents. For example, the reduction of 2-methylcyclohexanone with a chiral reducing agent can yield the desired enantiomer .

Industrial Production Methods

Industrial production often employs large-scale enantioselective catalytic processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as chiral chromatography for the separation of enantiomers .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-N,2-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1S,2R)-N,2-dimethylcyclohexan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (1S,2R)-N,2-dimethylcyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2R)-N,2-dimethylcyclohexan-1-amine lies in its specific stereochemistry, which imparts distinct physical and chemical properties. This configuration can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it valuable in various applications.

Properties

IUPAC Name

(1S,2R)-N,2-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-5-3-4-6-8(7)9-2/h7-9H,3-6H2,1-2H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDSHIZGTPRJHT-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCC[C@@H]1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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